(6R,7R)-benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
CAS No.: 56040-80-3
Cat. No.: VC8350545
Molecular Formula: C21H19ClN2O3S
Molecular Weight: 414.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56040-80-3 |
|---|---|
| Molecular Formula | C21H19ClN2O3S |
| Molecular Weight | 414.9 g/mol |
| IUPAC Name | benzhydryl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
| Standard InChI | InChI=1S/C21H19ClN2O3S/c22-11-15-12-28-20-16(23)19(25)24(20)17(15)21(26)27-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16,18,20H,11-12,23H2/t16-,20-/m1/s1 |
| Standard InChI Key | PBPKDMBQLUWMIO-OXQOHEQNSA-N |
| Isomeric SMILES | C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CCl |
| SMILES | C1C(=C(N2C(S1)C(C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CCl |
| Canonical SMILES | C1C(=C(N2C(S1)C(C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CCl |
Introduction
Chemical Identity and Structural Elucidation
Systematic Nomenclature and Identifiers
The compound’s IUPAC name, (6R,7R)-benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, reflects its bicyclic skeleton and functional groups. Key identifiers include:
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SMILES: C=CC1=C(N2C@HSC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4
The stereochemical descriptors (6R,7R) denote the absolute configuration at positions 6 and 7 of the bicyclic system, critical for biological activity .
Three-Dimensional Architecture
The molecule’s core consists of a β-lactam ring fused to a six-membered dihydrothiazine ring, forming the bicyclo[4.2.0] system. Key structural features include:
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A chloromethyl (-CH₂Cl) substituent at position 3, enhancing electrophilicity.
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A benzhydryl ester group (diphenylmethyl) at the carboxylate position, influencing lipophilicity.
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An amino group (-NH₂) at position 7, enabling hydrogen bonding .
Synthesis and Structural Modification
Table 1: Hypothetical Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| β-Lactam Formation | Penicillin G amidase, pH 7.0–7.5 | Enzymatic ring closure |
| Chloromethylation | ClCH₂OAc, DMF, 0–5°C | Electrophilic substitution |
| Esterification | Benzhydrol, DCC, DMAP | Carboxylate protection |
Stereochemical Control
The (6R,7R) configuration is likely achieved through asymmetric catalysis or chiral resolution. X-ray crystallography data for analogous compounds confirm that the trans configuration at C6 and C7 optimizes β-lactam ring stability .
Physicochemical and Computed Properties
Molecular Properties
Critical computed properties include:
The high TPSA suggests moderate aqueous solubility, while the LogP value indicates lipophilicity suitable for membrane penetration.
| Property | Value | Implications |
|---|---|---|
| Molecular Weight | 392.5 g/mol | Mid-sized molecule for drug design |
| TPSA | 97.9 Ų | Moderate solubility in polar solvents |
| LogP | 3.0 | Balanced hydrophobicity |
| Rotatable Bonds | 6 | Conformational flexibility |
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks include ν(N-H) at ~3300 cm⁻¹ (amine), ν(C=O) at ~1750 cm⁻¹ (β-lactam), and ν(C-Cl) at ~750 cm⁻¹.
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NMR: The benzhydryl group’s aromatic protons would resonate at δ 7.2–7.4 ppm (multiplet), while the β-lactam carbonyl carbon appears at ~170 ppm in ¹³C NMR .
Challenges and Future Directions
Synthetic Optimization
Current hurdles include the low yield of stereospecific chloromethylation and esterification steps. Future work could explore:
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Enzymatic Catalysis: Using lipases for enantioselective esterification.
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Flow Chemistry: Enhancing reproducibility in large-scale synthesis .
Pharmacological Profiling
In vitro studies are needed to assess:
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MIC values against Gram-positive and Gram-negative pathogens.
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Stability in human plasma (ester hydrolysis rate).
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